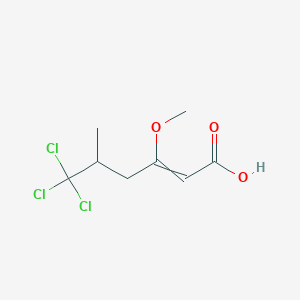
6,6,6-Trichloro-3-methoxy-5-methylhex-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6,6-Trichloro-3-methoxy-5-methylhex-2-enoic acid is an organic compound characterized by its unique structure, which includes three chlorine atoms, a methoxy group, and a methyl group attached to a hexenoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6,6-Trichloro-3-methoxy-5-methylhex-2-enoic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases to facilitate the substitution and chlorination processes .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and methoxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes, making them suitable for commercial production .
Chemical Reactions Analysis
Types of Reactions: 6,6,6-Trichloro-3-methoxy-5-methylhex-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or ammonia (NH₃) can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
6,6,6-Trichloro-3-methoxy-5-methylhex-2-enoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6,6,6-Trichloro-3-methoxy-5-methylhex-2-enoic acid exerts its effects involves interactions with specific molecular targets. The chlorine atoms and methoxy group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 6,6,6-Trichloro-3-methoxyhexanoic acid
- 6,6,6-Trichloro-5-methylhexanoic acid
- 3-Methoxy-5-methylhex-2-enoic acid
Comparison: The combination of these functional groups with the trichloro substitution pattern makes it a versatile compound for various research and industrial purposes .
Properties
CAS No. |
63079-74-3 |
|---|---|
Molecular Formula |
C8H11Cl3O3 |
Molecular Weight |
261.5 g/mol |
IUPAC Name |
6,6,6-trichloro-3-methoxy-5-methylhex-2-enoic acid |
InChI |
InChI=1S/C8H11Cl3O3/c1-5(8(9,10)11)3-6(14-2)4-7(12)13/h4-5H,3H2,1-2H3,(H,12,13) |
InChI Key |
RCKWIZRORWDZIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=CC(=O)O)OC)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[Hydroxy(phenyl)methyl]-6-methylcyclohexan-1-one](/img/structure/B14517725.png)
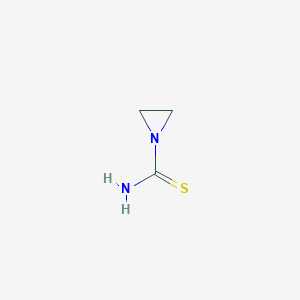
![2-(1,5-Dimethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)ethan-1-ol](/img/structure/B14517748.png)

![1-[(2,2-Dichloroethenyl)sulfanyl]-2-methylpropane](/img/structure/B14517756.png)
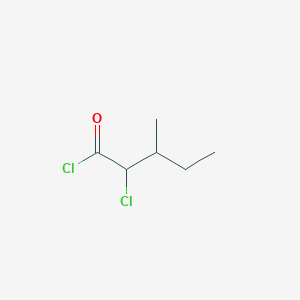
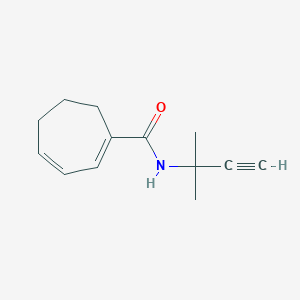
![2,5-Pyrrolidinedione, 1,3-dimethyl-3-[4-(3-methylbutoxy)phenyl]-](/img/structure/B14517768.png)
![8-Chloro-10-[3-(piperazin-1-YL)propyl]-10H-phenothiazin-3-OL](/img/structure/B14517778.png)
![7-Methyl-1-phenyl-8-oxabicyclo[3.2.1]octane](/img/structure/B14517795.png)
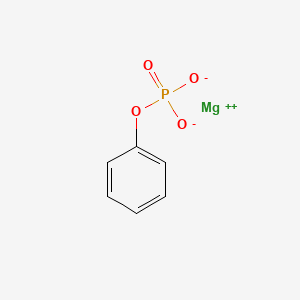
![6-[(5-Chlorothiophen-2-yl)methyl]thieno[2,3-c]pyridin-6-ium chloride](/img/structure/B14517812.png)
![6-[(4-Nitrophenyl)methyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B14517817.png)
